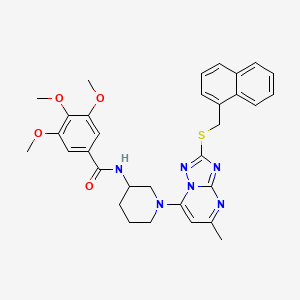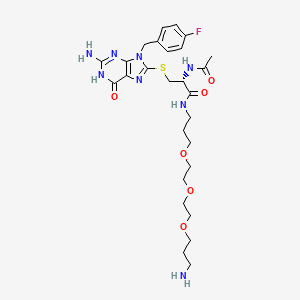
FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 est un composé organique complexe qui présente une partie cystéine-acétamide liée à une chaîne de polyéthylène glycol (PEG)
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 implique généralement plusieurs étapes, commençant par la préparation de la partie cystéine-acétamide. Cela peut être réalisé par la réaction de la cystéine avec l'acétamide dans des conditions contrôlées. La chaîne PEG est ensuite introduite par une série de réactions de couplage, impliquant souvent l'utilisation d'agents activateurs tels que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de liaisons amides .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de synthétiseurs automatisés et de réacteurs à écoulement continu pourrait améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) seraient utilisées pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 peut subir diverses réactions chimiques, notamment:
Oxydation: La partie cystéine peut être oxydée pour former des liaisons disulfures.
Réduction: Les liaisons disulfures peuvent être réduites en groupes thiols.
Substitution: Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Le peroxyde d'hydrogène (H2O2) ou l'iode (I2) peuvent être utilisés comme agents oxydants.
Réduction: Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.
Substitution: Les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution nucléophile.
Principaux produits formés
Oxydation: Formation de dimères liés par des ponts disulfures.
Réduction: Régénération de groupes thiols libres.
Substitution: Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 a une large gamme d'applications en recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Utilisé dans l'étude des modifications et des interactions des protéines.
Industrie: Utilisé dans le développement de nouveaux matériaux et revêtements
Mécanisme d'action
Le mécanisme d'action de FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 dépend en grande partie de sa capacité à interagir avec les molécules biologiques par le biais de ses parties cystéine et PEG. Le groupe cystéine-acétamide peut former des liaisons covalentes avec les groupes thiols des protéines, tandis que la chaîne PEG peut améliorer la solubilité et la biocompatibilité du composé. Ces interactions peuvent moduler l'activité des protéines et des voies cibles, faisant de ce composé un outil précieux en recherche biochimique .
Mécanisme D'action
The mechanism of action of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is largely dependent on its ability to interact with biological molecules through its cysteine and PEG moieties. The cysteine-acetamide group can form covalent bonds with thiol groups in proteins, while the PEG chain can improve the solubility and biocompatibility of the compound. These interactions can modulate the activity of target proteins and pathways, making this compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(tert-butoxycarbonyl)-L-cystéine méthyl ester: Un autre dérivé de la cystéine utilisé dans la synthèse des peptides.
Cystéine-boryl glutathion: Un bioconjugué avec des applications similaires dans la modification des protéines.
Unicité
FBnG-(Cys-acétamide)-CH2-PEG3-CH2-CH2-CH2-NH2 se distingue par sa combinaison unique d'une partie cystéine-acétamide et d'une chaîne PEG. Cette structure offre à la fois réactivité et solubilité, ce qui la rend très polyvalente pour diverses applications en recherche et en industrie .
Propriétés
Formule moléculaire |
C27H39FN8O6S |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]propanamide |
InChI |
InChI=1S/C27H39FN8O6S/c1-18(37)32-21(24(38)31-9-3-11-41-13-15-42-14-12-40-10-2-8-29)17-43-27-33-22-23(34-26(30)35-25(22)39)36(27)16-19-4-6-20(28)7-5-19/h4-7,21H,2-3,8-17,29H2,1H3,(H,31,38)(H,32,37)(H3,30,34,35,39)/t21-/m0/s1 |
Clé InChI |
WASXVJZZPMVOOY-NRFANRHFSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |
SMILES canonique |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


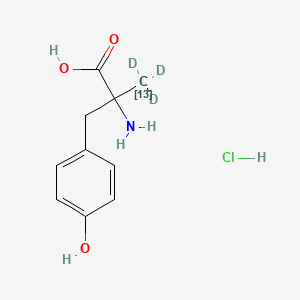
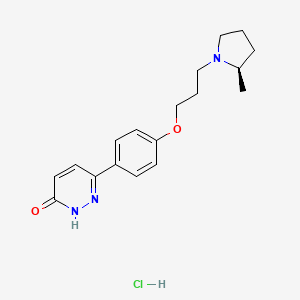

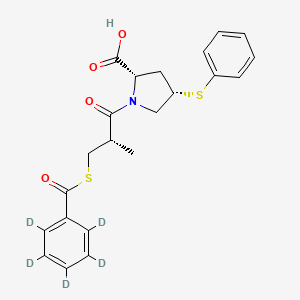
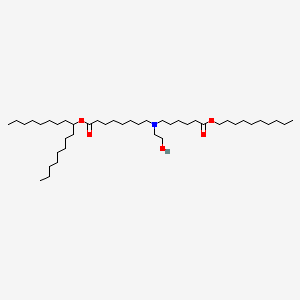
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
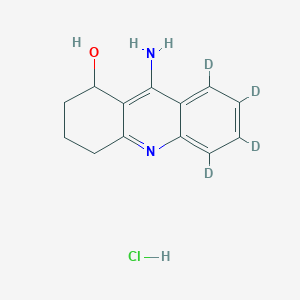
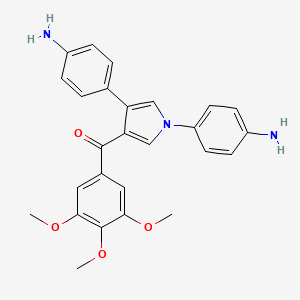
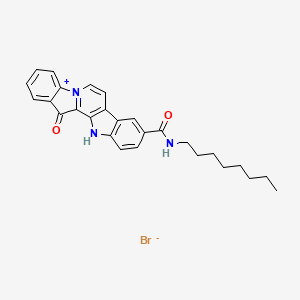
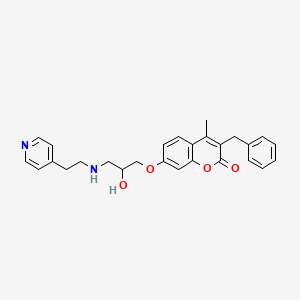
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

